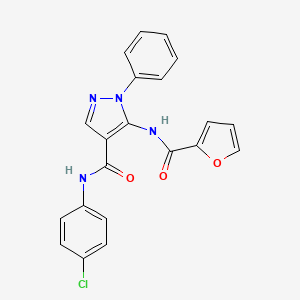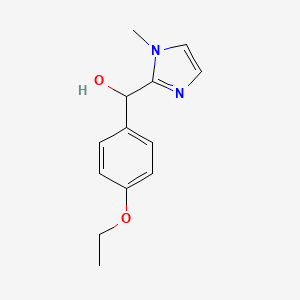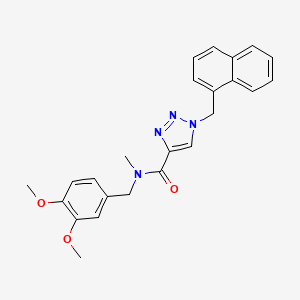![molecular formula C19H18BrNO B4977587 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 5477-19-0](/img/structure/B4977587.png)
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BMT-047, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopenta[c]quinoline derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe therapeutic agent. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its potential therapeutic applications. The use of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other anti-cancer or anti-inflammatory agents could also be explored. Finally, the potential side effects of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in vivo should be investigated to ensure its safety for human use.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves the condensation of 4-bromoaniline with 2-methoxy-1,3-cyclopentanedione in the presence of a catalyst, followed by cyclization and reduction steps. The yield of the synthesis process is reported to be around 35%.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJMORMNIBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385901 |
Source


|
| Record name | ST042146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5477-19-0 |
Source


|
| Record name | ST042146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)



![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)


![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)